4,4'-Biphenyldisulfonyl chloride

Polymer Chemistry Thermal Analysis Materials Science

Sourcing disulfonyl chlorides for high-temperature polymers often leads to compromised thermal performance when using flexible analogs. 4,4'-Biphenyldisulfonyl chloride (CAS 3406-84-6) solves this with its rigid biphenyl core. • Delivers polymer Tg >160°C and thermal stability up to 315°C-unattainable with meta-substituted benzene analogs. • Para-oriented geometry enables ordered, high-MW polymer chains for proton exchange membranes & durable components. • Bifunctional -SO₂Cl groups support selective crosslinking in cyclodextrin/cyclofructan architectures. Supplied at ≥97% purity; stored & shipped under inert gas at ambient temperature.

Molecular Formula C12H8Cl2O4S2
Molecular Weight 351.2 g/mol
CAS No. 3406-84-6
Cat. No. B1265690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Biphenyldisulfonyl chloride
CAS3406-84-6
Molecular FormulaC12H8Cl2O4S2
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
InChIInChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H
InChIKeyOTFAWEIFBPUXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Biphenyldisulfonyl chloride – Overview


4,4'-Biphenyldisulfonyl chloride (CAS 3406-84-6) is a bifunctional aromatic sulfonyl chloride featuring two para-positioned -SO₂Cl groups on a biphenyl core [1]. This compound is a white to light-yellow crystalline solid with a melting point of 205-212°C and is primarily employed as a crosslinking agent, polymer chain extender, or synthetic intermediate in condensation polymerizations [2]. Its rigid biphenyl spacer distinguishes it from more flexible disulfonyl chloride analogs, imparting enhanced thermal stability and mechanical properties to the resulting polymers [3].

4,4'-Biphenyldisulfonyl chloride – Irreplaceable Properties


Generic substitution of 4,4'-biphenyldisulfonyl chloride with less expensive or more readily available disulfonyl chlorides, such as benzene-1,3-disulfonyl chloride or 4,4'-oxybis(benzenesulfonyl chloride), is not chemically or functionally equivalent. The rigid, conjugated biphenyl core of the target compound provides a significantly higher melting point (205-208°C ) compared to the meta-substituted benzene analog (57-63°C [1]), directly translating to polymers with superior thermal stability (Tg ~166°C, decomposition >315°C [2]). Furthermore, the linear, para-oriented geometry of the biphenyl disulfonyl chloride enables the formation of ordered, high-molecular-weight polymers, whereas the meta-substitution in benzene-1,3-disulfonyl chloride disrupts chain packing and often yields lower molecular weight materials without specialized catalysts [3]. These differences in thermal behavior, reactivity, and resulting polymer architecture make direct substitution without compromising material performance impossible.

4,4'-Biphenyldisulfonyl chloride – Performance Evidence


Thermal Stability Advantage

The thermal stability of 4,4'-biphenyldisulfonyl chloride, as indicated by its melting point, is substantially higher than that of common alternative disulfonyl chlorides. This intrinsic thermal stability is a direct predictor of the thermal performance of polymers synthesized from it [1].

Polymer Chemistry Thermal Analysis Materials Science

Enhanced Glass Transition Temperature

The rigid biphenyl spacer in 4,4'-biphenyldisulfonyl chloride imparts a high glass transition temperature (Tg) to the resulting copolysulfonates. This value significantly exceeds the Tg of analogous polymers derived from more flexible disulfonyl chlorides [1].

Polymer Physics Thermomechanical Analysis Engineering Plastics

Thermal Decomposition Stability

The thermal stability of the biphenyl core translates directly to the thermal decomposition temperature (Td) of the synthesized polymer. Copolysulfonates based on 4,4'-biphenyldisulfonyl chloride exhibit excellent thermal stability, withstanding temperatures well above typical engineering thermoplastics [1].

Thermogravimetric Analysis Polymer Degradation High-Temperature Materials

Photochemical Reaction Selectivity

In photochemical reactions with organocobaloximes, 4,4'-biphenyldisulfonyl chloride demonstrates distinct reactivity, leading to the formation of disulfones, dimers, and dmgH-ethers [1]. While specific yields are variable, its performance can be contrasted with 2,4-mesitylenedisulfonyl chloride under identical conditions, where the latter also forms disulfones but may lead to different product distributions due to steric and electronic differences [2].

Organometallic Chemistry Photochemistry Radical Reactions

Purity and Specification Consistency

Commercially available 4,4'-biphenyldisulfonyl chloride is supplied with well-defined and verifiable purity specifications, typically ≥97.0% as determined by argentometric titration and/or quantitative NMR (qNMR) [1]. This level of analytical rigor ensures batch-to-batch reproducibility in sensitive polymerizations.

Quality Control Analytical Chemistry Procurement

4,4'-Biphenyldisulfonyl chloride – Application Scenarios


High-Temperature Thermoplastics & Membranes

For applications requiring polymers with a glass transition temperature (Tg) exceeding 160°C and thermal stability up to 315°C, 4,4'-biphenyldisulfonyl chloride is the monomer of choice. Its rigid biphenyl core directly imparts these properties to copolysulfonates, as demonstrated by a Tg of 166.2°C and Td of 315°C in CPMCAD copolymers [1]. This makes it ideal for proton exchange membranes in high-temperature fuel cells or durable components in aerospace and automotive industries where less rigid disulfonyl chlorides (e.g., benzene-1,3-disulfonyl chloride) would yield polymers with insufficient thermal endurance.

Cyclodextrin Crosslinking

4,4'-Biphenyldisulfonyl chloride is a well-established reagent for the selective capping and crosslinking of cyclodextrins and cyclofructans. Its use in the synthesis of 6A,6D-diamino-6A,6D-dideoxy-β-cyclodextrin and capped cyclofructan derivatives leverages its bifunctional nature and the rigidity of the biphenyl spacer to create well-defined molecular architectures. This application is critical for developing advanced drug delivery vehicles and chiral separation materials, where the precise spatial orientation of the crosslink is essential for function.

Photochemical Disulfone Synthesis

In photochemical radical reactions with organocobaloximes, 4,4'-biphenyldisulfonyl chloride provides a pathway to a variety of products, including disulfones, dimers, and dmgH-ethers [2]. This product diversity, which differs from the more exclusive disulfone formation observed with 2,4-mesitylenedisulfonyl chloride, makes it a valuable reagent for exploring structure-activity relationships in medicinal chemistry or for preparing novel organometallic precursors. The ability to generate multiple product types from a single reagent under controlled photolytic conditions offers a strategic advantage in library synthesis.

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